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Compound of Interest

Compound Name:
3-Chloro-4-(2-

fluorophenoxy)aniline

CAS No.: 946729-70-0

Cat. No.: B3172640

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Chloro-4-(2-fluorophenoxy)aniline Primary Application: Kinase Inhibitor

Fragment (Type II c-Met/VEGFR inhibitors) CAS Registry: 946729-70-0 (Target), 99-54-7

(Starting Material)[1]

The synthesis is designed to ensure regioselectivity (substitution at C4 vs. C3) and

chemoselectivity (reduction of -NO₂ without dehalogenation of -Cl/-F).

Retrosynthetic Logic
The target molecule is a diaryl ether. The most robust disconnection is at the ether oxygen,

utilizing the electron-deficient nature of nitrobenzenes to facilitate SNAr.

Disconnection: Ether linkage.

Electrophile: 3,4-Dichloronitrobenzene (3,4-DCNB).[1][2] The nitro group activates the para-

chlorine (C4) significantly more than the meta-chlorine (C3), ensuring high regiocontrol.[1]
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Nucleophile: 2-Fluorophenol.[1][3]

Transformation: SNAr

Nitro Reduction.
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Figure 1: Retrosynthetic analysis showing the strategic disconnection at the ether linkage.

Step 1: Ether Formation (SNAr)[1]
This step involves the displacement of the activated chlorine at the 4-position of 3,4-

dichloronitrobenzene by the phenoxide generated from 2-fluorophenol.[1]

Reaction Mechanism & Regioselectivity
The nitro group exerts a strong electron-withdrawing effect (-M, -I), stabilizing the

Meisenheimer complex formed when the nucleophile attacks the para position.[1] The chlorine

at the meta position (C3) is not activated by resonance, making the reaction highly selective for

C4.

Experimental Protocol
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Parameter Specification Notes

Reagents
3,4-Dichloronitrobenzene (1.0

eq) 2-Fluorophenol (1.05 eq)

Slight excess of phenol

ensures full conversion of the

electrophile.

Base
Potassium Carbonate (K₂CO₃,

1.5 eq)

Anhydrous, granular.[2][4] Acts

as an HF scavenger and

deprotonates the phenol.

Solvent DMF or DMSO

Polar aprotic solvents are

required to solvate the cation

(K⁺) and leave the phenoxide

"naked" and reactive.

Temperature 80°C – 100°C
Reaction typically completes in

4–6 hours.

Work-up Water precipitation

The product precipitates upon

addition of water; impurities

remain in the filtrate.

Step-by-Step Methodology:

Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add

3,4-dichloronitrobenzene (19.2 g, 100 mmol) and DMF (100 mL).

Activation: Add 2-fluorophenol (11.8 g, 105 mmol) followed by anhydrous K₂CO₃ (20.7 g, 150

mmol).

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC

(Hexane/EtOAc 4:1) or HPLC.[5] The starting material (3,4-DCNB) should disappear within 5

hours.[1]

Quench: Cool the mixture to room temperature. Pour slowly into ice-water (500 mL) with

vigorous stirring.

Isolation: Filter the resulting yellow precipitate. Wash the cake with water (3 x 50 mL) to

remove residual DMF and inorganic salts.
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Drying: Dry the solid in a vacuum oven at 50°C to yield 3-chloro-4-(2-

fluorophenoxy)nitrobenzene.

Expected Yield: 85–92%[2]

Appearance: Yellow crystalline solid.[6]

Step 2: Chemoselective Nitro Reduction
The challenge in this step is reducing the nitro group to an aniline without removing the chlorine

or fluorine atoms (hydrodehalogenation). Standard Pd/C hydrogenation can cause

dechlorination.

Recommended Method: Iron-Ammonium Chloride
(Fe/NH₄Cl)
This method is mild, highly chemoselective, and scalable.[1][2] It avoids the risk of

dehalogenation associated with catalytic hydrogenation.

Experimental Protocol
Parameter Specification Notes

Reagents

Nitro Intermediate (1.0 eq) Iron

Powder (4.0 eq) NH₄Cl (0.5

eq)

Iron must be fine powder

(reduced).[1] NH₄Cl acts as

the electrolyte.

Solvent Ethanol / Water (4:1)
Protic solvent system required

for electron transfer.

Temperature Reflux (75–80°C)
Reaction is exothermic; control

initial heating.

Purification
Celite Filtration &

Crystallization

Removal of iron oxides is

critical.

Step-by-Step Methodology:
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Charge: Suspend 3-chloro-4-(2-fluorophenoxy)nitrobenzene (26.7 g, 100 mmol) in Ethanol

(200 mL) and Water (50 mL).

Add Catalyst: Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (22.4 g, 400

mmol).

Reaction: Heat to reflux with vigorous stirring. The reaction usually completes within 2–3

hours. Monitor by TLC (change from yellow nitro spot to fluorescent amine spot).

Filtration: While hot, filter the mixture through a pad of Celite to remove unreacted iron and

iron oxide sludge. Wash the pad with hot ethanol.

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

Extraction: Dilute the aqueous residue with Ethyl Acetate (200 mL) and wash with saturated

NaHCO₃ and brine.

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high

purity (>99%) is required for pharmaceutical use.

Target:3-Chloro-4-(2-fluorophenoxy)aniline[1][7][8]

Expected Yield: 80–88%[2]

Appearance: Off-white to pale brown solid.

Process Workflow & Logic
The following diagram illustrates the complete synthesis logic, highlighting the critical control

points (CCP) for quality assurance.
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Figure 2: End-to-end synthesis workflow with critical process parameters.

Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:

¹H NMR (DMSO-d₆, 400 MHz):

6.8–7.2 ppm (Multiplet, 4H, 2-fluorophenoxy ring).[1][2]

6.75 ppm (d, 1H, Ar-H ortho to Cl).[1][2]

6.50 ppm (dd, 1H, Ar-H ortho to NH₂).[2]

5.20 ppm (br s, 2H, -NH₂).[2]

Key Feature: Disappearance of the downfield signals associated with the nitro group.

Mass Spectrometry (ESI+):

M+H calculated: ~238.04.

Isotope pattern: Distinct Chlorine pattern (M and M+2 in 3:1 ratio).

References
Synthesis of Foretinib Intermediates:Preparation of quinoline derivatives as c-Met inhibitors.

(Relevant context for the diaryl ether scaffold).

Source: [1]
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Regioselectivity of SNAr in 3,4-Dichloronitrobenzene:Dichloronitrobenzene Isomers:

Versatile Precursors in Chemical Synthesis.[2]

Source: (General reference for 3,4-DCNB reactivity)

Chemoselective Reduction of Chloronitrobenzenes:Selective chemical reduction of

Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.

Source: [1]

Target Compound Registry:3-Chloro-4-(2-fluorophenoxy)aniline CAS 946729-70-0.[1]

Source: [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-2-fluorophenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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